CMP-Neu5Ac
Description
Contextualization within Relevant Biochemical Pathways
The biosynthesis of CMP-N-acetylneuraminic acid is a multi-step process. In vertebrates, the de novo synthesis of N-acetylneuraminic acid (Neu5Ac), the precursor to CMP-Neu5Ac, begins in the cytosol. Key steps involve the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc), followed by phosphorylation to ManNAc-6-phosphate. Subsequently, ManNAc-6-phosphate condenses with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic-9-phosphate, which is then dephosphorylated to Neu5Ac wikipedia.orgguidetopharmacology.org.
The activation of Neu5Ac to this compound occurs predominantly in the nucleus of animal cells, catalyzed by the enzyme CMP-N-acetylneuraminic acid synthetase (CMAS), utilizing cytidine (B196190) triphosphate (CTP) as the energy source wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgfishersci.canus.edu.sg. This reaction forms a β-linkage between sialic acid and the cytidine monophosphate moiety, a unique characteristic compared to the α-linkages typically found when sialic acid is attached to other compounds in oligosaccharide biosynthesis wikipedia.org. Once synthesized, this compound is transported from the nucleus to the Golgi apparatus by a specific transporter, the CMP-Sialic acid transporter (CST), where it becomes available for sialyltransferases wikipedia.orgguidetopharmacology.orgwikipedia.orgnih.gov.
In bacterial systems, sialic acid biosynthesis can also begin with UDP-N-acetylglucosamine, involving a hydrolyzing UDP-GlcNAc 2-epimerase (NeuC) that produces ManNAc, which is then converted to Neu5Ac and subsequently activated to this compound by CMP-sialic acid synthetase wikipedia.orgnus.edu.sguni.lu. Some bacteria can also acquire sialic acid from their host mpg.de.
Another relevant pathway involves the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH), which in many mammals converts this compound to CMP-N-glycolylneuraminic acid (Neu5Gc), another common sialic acid form. Humans, however, have an inactivated CMAH gene, leading to a deficiency in Neu5Gc and a prevalence of Neu5Ac metabolomicsworkbench.orgfishersci.caguidetopharmacology.orgctdbase.org.
The biosynthesis pathway can be summarized as follows:
| Step | Substrates | Enzyme | Product(s) | Location (Mammalian) |
| Initial Epimerization and Phosphorylation | UDP-GlcNAc | UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) | ManNAc-6-phosphate | Cytosol |
| Condensation | ManNAc-6-phosphate, PEP | Sialic acid synthase | N-acetylneuraminic-9-P | Cytosol |
| Dephosphorylation | N-acetylneuraminic-9-P | Sialic acid phosphatase | Neu5Ac | Cytosol |
| Activation | Neu5Ac, CTP | CMP-N-acetylneuraminic acid synthetase (CMAS) | This compound | Nucleus |
| Transport | This compound | CMP-Sialic acid transporter (CST) | This compound (into Golgi) | Nuclear envelope/Golgi |
| Sialylation | This compound, Glycan Acceptor | Sialyltransferases | Sialoglycoconjugate, CMP | Golgi apparatus |
Significance of Cmp-nana as a Key Intermediate/Modulator
CMP-N-acetylneuraminic acid's primary significance lies in its role as the activated donor molecule for sialyltransferases wikipedia.orgfishersci.canus.edu.sgnih.govfishersci.canih.gov. These enzymes catalyze the transfer of Neu5Ac to various acceptor molecules, including nascent glycoproteins and glycolipids, forming diverse sialylated structures on cell surfaces and secreted molecules nih.govfishersci.canih.gov. The specific linkage formed (e.g., α-2,3, α-2,6, or α-2,8) depends on the particular sialyltransferase and the acceptor glycan nih.govnih.gov.
The resulting sialoglycoconjugates are crucial for numerous biological processes. They are involved in cell-cell recognition and adhesion, immune responses, signal transduction, and the modulation of protein function and stability wikipedia.orgnih.govnih.govfishersci.canih.gov. For instance, sialylation patterns on cell surfaces can act as receptors for pathogens like influenza viruses wikipedia.orgnih.govnih.gov. This compound, by controlling the availability of activated sialic acid, effectively modulates the extent and nature of sialylation, thereby influencing these critical biological interactions and functions. It acts as a "key" that binds to various protein "locks" to mediate these interactions nus.edu.sg.
Overview of Current Research Trajectories and Unaddressed Questions
Current research involving CMP-N-acetylneuraminic acid spans several key areas, driven by its fundamental role in glycosylation and its implications in health and disease. One major trajectory focuses on understanding how alterations in this compound metabolism and subsequent sialylation contribute to various pathological conditions, including cancer, inflammatory disorders, infectious diseases, and neurological disorders wikipedia.orgfishersci.canih.govzhanggroup.orgfishersci.com. Changes in cell surface sialylation are known to affect processes like tumor cell adhesion, invasion, and metastasis wikipedia.org.
Another area of active investigation involves the enzymes and transporters associated with this compound. Research on CMP-sialic acid transporters (CSTs) is crucial for understanding how this compound is delivered to the Golgi and how defects in this transport can lead to congenital disorders of glycosylation nih.gov. Studies are also exploring the interactions of CMP-N-acetylneuraminic acid synthetase (CMAS) with other cellular proteins, such as Fragile X related 1 protein (FXR1P), and the potential impact of these interactions on processes like ganglioside synthesis and neurological development zhanggroup.org.
The evolutionary loss of active CMP-N-acetylneuraminic acid hydroxylase (CMAH) in humans and its effect on the prevalence of Neu5Ac over Neu5Gc is a subject of ongoing research, including investigations into its potential link to human brain evolution and the implications of dietary Neu5Gc uptake metabolomicsworkbench.orgguidetopharmacology.orgctdbase.org.
Despite significant progress, several questions remain unaddressed. The precise regulatory mechanisms governing this compound synthesis and transport are still being fully elucidated. The specific reasons for the observed down-regulation of CMAH gene expression in the mammalian brain and how the presence or absence of Neu5Gc might specifically influence neural cell biology require further investigation guidetopharmacology.org. The full extent of the functional consequences of interactions between CMAS and interacting proteins like FXR1P also warrants deeper exploration zhanggroup.org. Furthermore, leveraging the understanding of this compound metabolism for therapeutic interventions targeting sialylation in various diseases is an active area with many open questions regarding specificity and efficacy ctdbase.orgnih.gov.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3063-71-6 |
|---|---|
Molecular Formula |
C20H31N4O16P |
Molecular Weight |
614.5 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H31N4O16P/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34)/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20+/m0/s1 |
InChI Key |
TXCIAUNLDRJGJZ-BILDWYJOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
physical_description |
Solid |
Synonyms |
Acetylneuraminic Acid, CMP Acid, CMP Acetylneuraminic Acid, CMP-Sialic CMP Acetylneuraminic Acid CMP Sialic Acid CMP-NANA CMP-Sialic Acid Cytidine Monophosphate N Acetylneuraminic Acid Cytidine Monophosphate N-Acetylneuraminic Acid |
Origin of Product |
United States |
Sophisticated Synthetic and Biosynthetic Methodologies for Cmp Nana
Chemo-enzymatic and Whole-Cell Biocatalytic Synthesis of Cmp-nana
Chemo-enzymatic and whole-cell biocatalysis have emerged as powerful strategies for the synthesis of Cmp-nana, offering advantages over purely chemical or biological methods. These approaches combine the selectivity of enzymes with the practicality of chemical synthesis, or utilize entire microbial cells as self-contained catalysts, thereby avoiding the need for enzyme purification. mdpi.comnih.gov
One-pot, two-enzyme systems have been developed for the synthesis of Cmp-nana and its derivatives. nih.gov In these systems, N-acetylmannosamine (ManNAc) or its analogs are condensed with pyruvate (B1213749), a reaction catalyzed by N-acetylneuraminate lyase (NanA), to produce sialic acid analogs. nih.govnih.gov Subsequently, these sialic acid analogs serve as substrates for CMP-sialic acid synthetase (CSS), which catalyzes their activation to the corresponding CMP-sialic acid derivatives. nih.gov
Whole-cell biocatalysis offers a streamlined approach by using engineered microorganisms that overexpress the necessary enzymes. nih.govnih.gov This method is particularly advantageous when enzymes are unstable in vitro or when expensive co-substrates or cofactors are required. nih.gov For instance, a single Escherichia coli strain co-expressing Neu5Ac aldolase (B8822740) and CMP-Neu5Ac synthetase has been engineered for the large-scale production of Cmp-nana from N-acetylmannosamine, pyruvate, and cytidine (B196190) triphosphate (CTP). nih.govmdpi.com
The key enzymes in the chemo-enzymatic and whole-cell biocatalytic synthesis of Cmp-nana are N-acetylneuraminate lyase (NanA) and CMP-sialic acid synthetase (CSS). nih.govmdpi.comnih.gov
N-acetylneuraminate lyase (NanA) , also known as sialic acid aldolase, catalyzes the reversible aldol (B89426) condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvate to form N-acetylneuraminic acid (Neu5Ac). nih.gov This enzyme is crucial for the synthesis of the sialic acid precursor required for Cmp-nana production. NanA has been identified in various organisms, including E. coli and Pasteurella multocida. nih.gov The enzyme from P. multocida has shown a higher expression level and broader substrate tolerance compared to the E. coli enzyme, making it a better candidate for the chemoenzymatic synthesis of sialic acid and its derivatives. nih.gov
CMP-sialic acid synthetase (CSS) , also known as CMP-N-acetylneuraminate synthetase, is the pivotal enzyme that activates Neu5Ac to Cmp-nana. researchgate.net This enzyme catalyzes the reaction between Neu5Ac and cytidine-5'-triphosphate (B129977) (CTP) to form Cmp-nana and pyrophosphate. nih.gov CSS has been cloned from various bacterial sources, including Neisseria meningitidis, Streptococcus agalactiae, and E. coli K1. researchgate.netnih.gov The CSS from N. meningitidis has been shown to have a high expression level, flexible substrate specificity, and high catalytic efficiency, making it a preferred choice for the synthesis of Cmp-nana and its derivatives. nih.govnih.gov
Engineering of these enzymes has been explored to improve their properties for industrial applications. For example, the substrate flexibility of different microbial CSS enzymes has been compared to identify the most efficient one for synthesizing a range of CMP-sialic acid derivatives. nih.gov Furthermore, the co-expression of NanA and CSS in a single plasmid allows for a streamlined, one-strain system for Cmp-nana production. nih.govmdpi.com
The optimization of reaction conditions is crucial for maximizing the yield and efficiency of Cmp-nana synthesis. Key parameters that are often optimized include pH, temperature, and the concentration of substrates and cofactors.
For the enzymatic synthesis of Cmp-nana, the pH is a critical factor. The CSS from N. meningitidis displays optimal activity in a pH range of 6.5 to 9. oup.com The enzyme from E. coli K1 exhibits optimal activity between pH 9.0 and 10 in the presence of 30 mM MgCl₂, or near pH 7.5 in the presence of 5 mM MnCl₂. mdpi.com Divalent cations such as Mg²⁺ or Mn²⁺ are strictly required for the catalytic activity of CSS. researchgate.netmdpi.com
In whole-cell biocatalysis, the reaction conditions are also carefully controlled. For example, the synthesis of Cmp-nana using an engineered E. coli strain was performed at pH 7.5 in the presence of 10 mM MnCl₂. nih.gov Time course studies of this whole-cell reaction showed that the accumulation of Cmp-nana reached its peak at around 12 hours, with a concentration of 13.22 mM (8.12 g/L). nih.gov
The use of inorganic pyrophosphatase has been shown to improve the yield of Cmp-nana synthesis by degrading the inhibitory pyrophosphate byproduct. nih.gov One-pot reactions combining multiple enzymes have been optimized to achieve high conversion rates. For instance, a one-pot, two-enzyme system using sialic acid aldolase and CSS from N. meningitidis has been used for the preparative scale synthesis of Cmp-nana and its derivatives. nih.gov
| Enzyme | Source Organism | Optimal pH | Metal Ion Requirement | Apparent Km (CTP) | Apparent Km (Neu5Ac) |
| CMP-sialic acid synthetase | E. coli K1 | 9.0-10.0 (with Mg²⁺), ~7.5 (with Mn²⁺) | Mg²⁺ or Mn²⁺ | 0.31 mM | 4 mM |
| CMP-sialic acid synthetase | Neisseria meningitidis | 6.5-9.0 | - | - | - |
| N-acetylneuraminate lyase | E. coli | 6.0-9.0 (~7.7 optimum) | - | - | - |
Enzymatic synthesis inherently provides high stereo- and regioselectivity, which is a significant advantage over chemical methods. The enzymes involved in Cmp-nana synthesis, such as N-acetylneuraminate lyase and CMP-sialic acid synthetase, are highly specific for their substrates and catalyze reactions with precise control over the stereochemistry of the products.
For instance, CMP-sialic acid synthetases catalyze the activation of the β-anomer of N-acetylneuraminic acid to form a β-linked sialyl monophosphate diester bond between the C-2 of Neu5Ac and the α-phosphate of CTP. nih.gov This enzymatic reaction ensures the formation of the correct stereoisomer of Cmp-nana required for subsequent biological reactions.
Chemo-enzymatic strategies have been developed for the regioselective modification of sialic acid, followed by enzymatic conversion to the corresponding CMP-sialic acid derivative. For example, a chemo-enzymatic synthesis of 9-O-acetylated sialosides was achieved through the regioselective chemical acetylation of Neu5Ac to give 9-O-acetylated sialic acid. researchgate.net This modified sialic acid was then enzymatically converted into CMP-Neu5,9Ac₂ using a recombinant CMP-sialic acid synthetase from Neisseria meningitidis. researchgate.net
The substrate promiscuity of some enzymes can be exploited for the synthesis of novel Cmp-nana analogs. For example, the CSS from N. meningitidis has been shown to accept various sialic acid analogs with substitutions at different positions, allowing for the synthesis of a library of CMP-sialic acid derivatives. nih.gov
Genetic and Metabolic Engineering for Enhanced Cmp-nana Biosynthesis in Microorganisms
Genetic and metabolic engineering of microorganisms, particularly E. coli, has been instrumental in developing efficient and cost-effective methods for the production of Cmp-nana. nih.govnih.gov These approaches involve the rational design of microbial strains and the redirection of metabolic pathways to enhance the biosynthesis of the target compound.
The rational design of microbial strains for Cmp-nana production involves the introduction and overexpression of genes encoding the key enzymes of the biosynthetic pathway. nih.govnih.gov A common strategy is to co-express multiple enzymes in a single host organism to create an artificial biosynthetic pathway. nih.gov
For example, a large-scale production system for Cmp-nana has been developed in a single E. coli strain by co-expressing the genes for Neu5Ac aldolase (nanA) and this compound synthetase (neuA). nih.govmdpi.com These genes were cloned into a single plasmid, allowing for their simultaneous expression and the creation of a microbial cell factory with both enzymatic activities. nih.govmdpi.com This engineered strain can directly convert N-acetylmannosamine, pyruvate, and CTP into Cmp-nana. nih.gov
Further enhancements can be achieved by engineering the host's central metabolism to increase the supply of precursors. For the synthesis of sialic acid, the precursor for Cmp-nana, a heterologous biosynthetic pathway consisting of UDP-N-acetylglucosamine 2-epimerase and N-acetylneuraminate lyase has been assembled in E. coli. nih.gov
In some cases, the expression of mammalian genes in microbial or other expression systems has been used to establish a functional Cmp-nana biosynthesis pathway. For instance, transgenic Arabidopsis thaliana plants have been engineered to express three key enzymes of the mammalian Neu5Ac biosynthesis pathway: UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase, N-acetylneuraminic acid phosphate (B84403) synthase, and CMP-N-acetylneuraminic acid synthetase. nih.gov This resulted in the successful in planta synthesis of Cmp-nana. nih.gov
Metabolic flux analysis is a powerful tool for understanding and optimizing metabolic pathways for the production of a desired compound. While detailed flux analysis data for Cmp-nana production is not extensively reported, the principles of pathway redirection have been applied to enhance its biosynthesis.
A key challenge in the metabolic engineering of Cmp-nana production is the allosteric feedback inhibition of key enzymes by the final product. For example, in mammalian cells, the UDP-GlcNAc 2-epimerase activity of the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase is inhibited by this compound. acs.org To overcome this, a mutant form of the enzyme that lacks the site for feedback inhibition has been used to increase the synthesis of this compound in insect cells. acs.org
Pathway redirection also involves optimizing the availability of precursors and cofactors. For instance, the synthesis of Cmp-nana requires CTP, which can be a limiting factor. nih.gov To address this, some strategies involve the co-expression of CTP synthetase to increase the intracellular pool of this essential nucleotide. nih.gov
By identifying and alleviating bottlenecks in the biosynthetic pathway, metabolic engineering can significantly improve the yield of Cmp-nana. For example, in a whole-cell biocatalyst for Neu5Ac production, N-acetylneuraminate lyase was identified as the rate-controlling enzyme. nih.gov Increasing the expression of this enzyme led to a nine-fold increase in Neu5Ac production, which would subsequently enhance the potential for Cmp-nana synthesis. nih.gov These strategies demonstrate the importance of understanding and manipulating metabolic fluxes for the efficient production of Cmp-nana in engineered microorganisms.
Synthesis of Cmp-nana Analogs and Derivatives for Structure-Activity Studies
The development of cytidine 5'-monophospho-N-acetylneuraminic acid (Cmp-nana) analogs is a critical area of research for probing the function of sialyltransferases and modulating biological processes involving sialylation. Structure-activity relationship (SAR) studies, which link the chemical structure of these analogs to their biological activity, rely on the sophisticated synthesis of a variety of derivatives. These studies often focus on modifying the sialic acid portion of the molecule, which is then metabolically converted into its active CMP-sialic acid form within cells.
A primary strategy for investigating SAR involves the synthesis of fluorinated sialic acid derivatives. nih.govnih.gov These compounds act as inhibitors of sialylation once they are converted to their corresponding CMP-analogs. nih.gov The inhibitory potency of these molecules can be finely tuned by introducing chemical modifications at various positions on the sialic acid scaffold, particularly at the C-5, C-8, and C-9 positions. nih.gov
Research has demonstrated that the C-5 position of 3-fluorosialic acid is particularly amenable to modification to enhance inhibitory activity. nih.govnih.gov Studies have shown that substituting the natural acetamido group at this position can lead to increased potency. nih.gov For instance, the introduction of a carbamate (B1207046) group at C-5 has been found to enable increased metabolic processing by the enzyme CMP-sialic acid synthase (CMAS). acs.orgacs.org This enhanced conversion leads to higher intracellular concentrations of the active CMP-derivative, resulting in more potent inhibition of sialylation. nih.govnih.gov
In contrast, modifications at other positions have yielded different results. The C-8 position does not appear to tolerate modifications well, while small changes at the C-9 position are permissible. nih.gov A clear trend was observed with C-5 amide derivatives where increasing the degree of fluorination, which leads to bulkier and more electron-poor amide groups, resulted in a decrease in inhibitory potency. nih.gov This indicates that while the C-5 position is a key site for modification, the nature of the substituent is crucial for biological activity. nih.gov
The detailed findings from SAR studies are often quantified by measuring the concentration required for 50% inhibition (EC50) of sialylation.
Table 1: Inhibitory Potency of C-5 Modified 3-Fluorosialic Acid Analogs on α2-3-Linked Sialylation This table is interactive. You can sort and filter the data.
| Compound | C-5 Modification | EC50 (μM) |
|---|---|---|
| P-SiaFNAc (Parent) | N-acetyl | >256 |
| Analog 1 | N-propionyl | 148 ± 17 |
| Analog 2 | N-butyryl | 100 ± 11 |
| Analog 3 | N-pentanoyl | 109 ± 11 |
| Analog 4 | N-hexanoyl | 104 ± 11 |
| Analog 5 | N-azidoacetyl | 83 ± 10 |
| Analog 6 | N-propargyloxycarbonyl | >256 |
| Analog 7 | O-ethyl carbamate | 11 ± 2 |
| Analog 8 | O-propargyl carbamate | 21 ± 3 |
Data sourced from studies on the inhibition of α2-3-linked sialic acid expression in cultured cells. nih.govacs.org
These SAR studies provide a deeper understanding of the substrate specificity of the enzymes involved in the sialylation pathway. nih.gov The knowledge gained from synthesizing and evaluating these Cmp-nana analogs is instrumental in designing more potent and selective inhibitors for therapeutic applications or as chemical tools to study glycobiology. nih.govacs.org
Molecular and Cellular Mechanisms Governing Cmp Nana Functionality
Elucidation of Specific Cmp-nana-Mediated Biological Targets and Interactions
CMP-NANA primarily functions as the exclusive donor substrate for sialyltransferases, enzymes that catalyze the transfer of sialic acid to the terminal positions of glycan chains on glycoproteins and glycolipids. sussex-research.comnih.gov This process, known as sialylation, is fundamental to the biological activity of these molecules.
CMP-NANA's role in modulating receptor binding and signaling is indirect, yet profound. It does not typically bind directly to cell surface receptors but provides the essential substrate for the sialylation of glycans that serve as ligands for a variety of receptors. A prominent example involves the Sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of immune checkpoint receptors present on all classes of immune cells. pnas.org
Engagement of inhibitory Siglecs by sialoglycan ligands suppresses immune cell activity, producing an anti-inflammatory effect. pnas.org The availability of CMP-NANA is a rate-limiting factor for the sialylation that creates these specific sialoglycan structures. Therefore, the regulation of CMP-NANA levels directly influences the density and type of Siglec ligands on the cell surface, thereby modulating immune cell signaling and responses such as phagocytosis and inflammation. pnas.org
CMP-NANA participates in the regulation of its own biosynthetic pathway through feedback inhibition. It acts as an allosteric inhibitor of UDP-GlcNAc 2-epimerase, the enzyme that initiates the synthesis of sialic acid. nih.gov Allosteric inhibition is a regulatory mechanism where an inhibitor binds to a site on the enzyme—the allosteric site—that is distinct from the active site. microbenotes.com This binding induces a conformational change in the enzyme's structure, which reduces its activity. microbenotes.comyoutube.com
In this feedback loop, when cellular concentrations of CMP-NANA are high, it binds to the allosteric site on UDP-GlcNAc 2-epimerase, inhibiting its activity and thus preventing the overproduction of sialic acid. nih.gov This mechanism is crucial for maintaining homeostasis in the sialic acid pathway. microbenotes.com
Table 1: Key Enzymes in CMP-NANA Metabolism and Regulation
| Enzyme | Function | Regulatory Role of CMP-NANA |
| UDP-GlcNAc 2-epimerase | Initiates sialic acid biosynthesis | Allosteric inhibitor (feedback inhibition) nih.gov |
| CMP-N-acetylneuraminic acid synthetase (CMAS) | Catalyzes the synthesis of CMP-NANA from CTP and Neu5Ac | Product of the reaction nih.govnih.gov |
| Sialyltransferases | Transfers sialic acid from CMP-NANA to glycoconjugates | Essential donor substrate sussex-research.comnih.gov |
| CMP-N-acetylneuraminic acid hydroxylase (CMAH) | Converts CMP-Neu5Ac to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc) | Substrate for the reaction nih.govnih.gov |
The transfer of sialic acid from CMP-NANA to glycans dramatically alters their physical and chemical properties, thereby modulating protein-glycan interactions. These interactions are often characterized by low affinity, requiring multivalent binding to achieve biologically relevant adhesion and recognition. mdpi.com Sialylation can influence these interactions in several ways:
Creating Ligands: As mentioned, sialylation creates binding sites for specific glycan-binding proteins (lectins), such as Siglecs. pnas.org
Masking Recognition Sites: The terminal position and negative charge of sialic acids can mask underlying galactose or N-acetylgalactosamine residues, preventing them from being recognized by other proteins.
Altering Conformation: The addition of sialic acid can change the conformation of the glycan chain and the glycoprotein (B1211001) itself, influencing its stability, bioactivity, and interactions with other molecules. sussex-research.com
The availability of CMP-NANA as the donor substrate is thus a critical control point for determining the sialylation status of a cell's glycans (the "sialome"), which in turn dictates a wide range of cellular interactions, from cell-cell adhesion to host-pathogen recognition. nih.govpnas.org
Intracellular Trafficking and Subcellular Localization of Cmp-nana and Related Enzymes
The synthesis and utilization of CMP-NANA are segregated into different cellular compartments, requiring a coordinated system of transport and enzyme localization to function efficiently.
After its synthesis in the nucleus, CMP-NANA must be transported into the lumen of the Golgi apparatus, where sialyltransferases reside. nih.gov This crucial step is mediated by a specific CMP-sialic acid transporter (CST). The human CST (hCST) is a highly conserved antiporter, which means it transports CMP-NANA into the Golgi lumen in exchange for cytidine (B196190) monophosphate (CMP), the byproduct of the sialyltransferase reaction. acs.org
The activity of the CST is vital for making CMP-NANA available for the sialylation of proteins and lipids. nih.gov Defects in this transporter can lead to a deficiency in cell surface sialylation. The transporter is highly specific for its substrate, ensuring that only CMP-NANA is concentrated in the Golgi for use by the sialylation machinery. acs.org
A unique feature of sialic acid metabolism is the subcellular localization of the enzyme that synthesizes CMP-NANA, CMP-N-acetylneuraminic acid synthetase (CMAS). In vertebrate cells, CMAS is predominantly localized to the nucleus, with greater than 90% of its activity found in the nuclear fraction. nih.gov This is in stark contrast to other nucleotide-sugar synthetases, which are typically found in the cytoplasm. nih.gov
While the majority of CMAS is nuclear, a small but significant population is also present in the cytoplasm. nih.govnih.gov The intracellular localization of vertebrate CMAS is regulated by both a nuclear localization signal (NLS), which directs it into the nucleus, and two nuclear export signals (NESs), which facilitate its movement out to the cytoplasm. nih.govosti.gov
Several hypotheses have been proposed for the predominantly nuclear localization of CMAS:
Substrate Sequestration: It may serve to partially sequester the product, CMP-NANA, from cytoplasmic enzymes. nih.gov
Protection: Storing CMP-NANA in the nucleus may protect it from modifying enzymes in the cytoplasm, such as the hydroxylase that converts Neu5Ac to N-glycolylneuraminic acid (Neu5Gc). nih.gov
Alternative Functions: The nuclear localization could indicate a yet-undiscovered secondary function for the enzyme or its product within the nucleus. nih.gov
In contrast, the enzyme CMP-N-acetylneuraminic acid hydroxylase, which modifies CMP-NANA, is detected in the cytosol. nih.gov This spatial separation of enzymes highlights the importance of compartmentalization in regulating sialic acid metabolism.
Table 2: Subcellular Localization of Key Proteins in CMP-NANA Metabolism
| Protein | Primary Localization | Secondary Localization | Regulating Factors |
| CMP-N-acetylneuraminic acid synthetase (CMAS) | Nucleus (>90%) nih.gov | Cytoplasm (~10%) nih.govnih.gov | Nuclear Localization Signal (NLS), Nuclear Export Signals (NESs) nih.gov |
| CMP-sialic acid transporter (CST) | Golgi Apparatus nih.govacs.org | N/A | N/A |
| Sialyltransferases | Golgi Apparatus nih.gov | N/A | N/A |
| CMP-N-acetylneuraminic acid hydroxylase (CMAH) | Cytosol nih.gov | Near nuclear membrane, mitochondria, Golgi (weak) nih.gov | N/A |
Cmp-nana's Influence on Cellular Processes and Phenotypes (Preclinical Focus)
Cytidine monophosphate N-acetylneuraminic acid (Cmp-nana), also known as CMP-sialic acid or this compound, is a critical nucleotide sugar that serves as the activated donor of sialic acid for the biosynthesis of sialoglycans. biolog.de Its availability and utilization are paramount for the proper functioning of numerous cellular processes. This section explores the preclinical evidence detailing Cmp-nana's central role in regulating glycosylation pathways, mediating cell-cell interactions, and influencing the progression of disease in cellular models.
Glycosylation Pathway Regulation and Glycoconjugate Biosynthesis
Cmp-nana is the essential substrate for sialyltransferases, the enzymes responsible for attaching sialic acid to the terminal positions of glycan chains on glycoproteins and glycolipids. biolog.denih.gov This process, known as sialylation, is a terminal step in glycosylation and is crucial for the structure and function of these glycoconjugates.
The biosynthesis of Cmp-nana is a tightly regulated process. It begins in the cytosol with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc) and subsequently to ManNAc-6-phosphate, a two-step reaction catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). nih.govjci.org Following further enzymatic steps, the resulting N-acetylneuraminic acid (Neu5Ac) is transported into the nucleus where it is activated by this compound synthetase (CMAS), which catalyzes its reaction with cytidine triphosphate (CTP) to form Cmp-nana. wikipedia.orgqa-bio.comnih.govnih.gov The activated Cmp-nana is then transported into the Golgi apparatus to be utilized by sialyltransferases. wikipedia.orgnih.govucsd.edu
Cell-Cell Adhesion and Recognition Mechanisms
The terminal sialic acid residues transferred from Cmp-nana play a fundamental role in mediating how cells interact with each other and with the extracellular matrix. nih.govnih.gov Due to their negative charge at physiological pH, sialic acids contribute to electrostatic repulsion between cells, which can modulate adhesion. wikipedia.orgnih.govnih.gov
A prominent example of this is the polysialylation of the Neural Cell Adhesion Molecule (NCAM). wikipedia.orgnih.govwikipedia.org The attachment of long chains of polysialic acid (polySia), a linear polymer of sialic acid residues, to NCAM is a post-translational modification that reduces the adhesive properties of the molecule. nih.govwikipedia.org The large, negatively charged polySia chain acts as a physical spacer, hindering close membrane apposition and attenuating NCAM-mediated cell-cell binding. nih.govnih.govnih.gov This modulation of adhesion is critical for processes requiring neural plasticity, such as development, synapse formation, and neuronal migration. wikipedia.orgnih.gov
Beyond steric hindrance, sialic acids serve as recognition sites for a family of glycan-binding proteins called Siglecs (sialic acid-binding immunoglobulin-like lectins). wikipedia.orgresearchgate.net Siglecs are primarily expressed on immune cells and are crucial for distinguishing "self" from "non-self," thereby regulating immune responses. researchgate.netnih.govnih.gov By binding to specific sialic acid linkages on the surface of host cells, inhibitory Siglecs can prevent an inappropriate immune attack. wikipedia.orgnih.gov Pathogens have evolved to exploit this by decorating their own surfaces with sialic acids, mimicking host cells to evade immune detection. nih.gov The interaction between sialic acids and Siglecs is a key mechanism in cell-cell recognition that governs immune tolerance and inflammation. researchgate.net
Modulation of Preclinical Disease Progression in Cellular Models
The central role of Cmp-nana in mediating sialylation implicates it in the pathophysiology of various diseases, which has been explored in numerous preclinical cellular models.
In oncology, aberrant sialylation is a hallmark of malignant transformation. wikipedia.orgnih.gov Preclinical studies have focused on the enzyme CMAS, which produces Cmp-nana. In models of highly malignant triple-negative breast cancer (TNBC), CMAS protein expression was found to be markedly increased. nih.gov The siRNA knockdown of CMAS in an aggressive TNBC cell line (BPLER) significantly reduced its invasive capacity. nih.gov Conversely, overexpressing CMAS in a less malignant, noninvasive cell line (HMLER) was sufficient to confer an invasive phenotype. nih.gov Furthermore, knocking out the Cmas gene in mouse models of breast cancer was shown to decrease the formation of lung metastases. nih.gov These findings suggest that the Cmp-nana synthesis pathway is a critical driver of cancer cell invasion and metastasis. nih.govnih.gov In other studies using murine melanoma cells, inhibiting sialic acid synthesis impaired cell adhesion to extracellular matrix components like collagen and fibronectin, reduced migratory capacity, and diminished in vivo tumor growth. aacrjournals.org In murine breast cancer models, knocking out Cmas led to a significant growth disadvantage in vivo, associated with a marked increase in tumor-infiltrating CD8+ T cells, suggesting that sialylation acts as a barrier to anti-tumor immunity. biorxiv.orgbiorxiv.org
The role of sialylation, and by extension the Cmp-nana pathway, is also being investigated in inflammatory conditions. The sialylation status of Immunoglobulin G (IgG) antibodies has been shown to modulate their inflammatory potential. nih.gov In preclinical models of arthritis, artificially sialylated anti-type II collagen antibodies were able to suppress the development of collagen-induced arthritis. nih.gov This suggests that enhancing specific sialylation patterns, which depends on the Cmp-nana pathway, can convert pro-inflammatory antibodies into anti-inflammatory ones. nih.govpnas.org Models of inflammation demonstrate that sialylated IgG engages specific receptors (SIGN-R1 in mice) on regulatory macrophages, which initiates an anti-inflammatory cascade. researchgate.net This highlights the potential for modulating the Cmp-nana pathway to control autoimmune and inflammatory diseases. mdpi.com
Preclinical Efficacy and Pharmacodynamics in in Vitro and Animal Models
Evaluation of Cmp-nana's Efficacy in In Vitro Disease Models
In vitro models provide controlled environments to assess the direct effects of Cmp-nana on cells and pathogens. These models are crucial for initial efficacy screening and target engagement studies.
Cell-Based Assays for Efficacy and Target Engagement
Cell-based assays have been utilized to study the impact of Cmp-nana, or more commonly its analogs (referred to as CMP-nonulosonates or CMP-NulOs), on microbial interactions with host cells. For instance, studies involving Neisseria gonorrhoeae have demonstrated that growth in the presence of CMP-N-acetylneuraminic acid (CMP-NANA) can dramatically inhibit the ability of Opa+ gonococci to adhere to human neutrophils and stimulate neutrophil luminol-dependent chemiluminescence (LDCL) in a dose-dependent manner. nih.gov Sialidase treatment of sialylated Opa+ gonococci restored their abilities to adhere to neutrophils and stimulate neutrophil LDCL, indicating that the observed effects were due to sialylation. nih.gov These findings suggest that Cmp-nana, as a donor substrate for sialylation, can influence the interaction between pathogens and host immune cells at the cellular level.
In the context of developing therapeutic agents against N. gonorrhoeae, cell-based assays have also been used to evaluate the incorporation of CMP-NulO analogs into bacterial lipooligosaccharide (LOS) by the gonococcal sialyltransferase (Lst). nih.govaai.org These assays help determine if the analogs can serve as alternative substrates for the enzyme and potentially interfere with the natural sialylation process that contributes to immune evasion. Cell feeding assays with human B lymphoma cells have also been conducted to assess if non-human NulOs, such as Leg5,7Ac2 which can result from hydrolysis of CMP-Leg5,7Ac2, are incorporated into host cell surface glycans, providing a safety assessment in addition to efficacy evaluation. nih.govaai.org
Organoid and 3D Culture Systems in Efficacy Assessment
Information regarding the specific use of Cmp-nana (CMP-N-acetylneuraminic acid) in organoid or 3D culture systems for efficacy assessment was not found in the provided search results.
Assessment of Cmp-nana's Activity in Relevant Animal Models
Animal models are used to evaluate the efficacy and pharmacodynamics of compounds in a more complex biological system, mimicking aspects of in vivo disease conditions.
Murine and Other Non-Human Primate Models for Efficacy
Murine models, particularly the mouse vaginal colonization model for Neisseria gonorrhoeae, have been extensively used to assess the efficacy of CMP-N-acetylneuraminic acid analogs. Intravaginal administration of certain CMP-nonulosonates, such as CMP-Leg5,7Ac2 and CMP-Kdn, has been shown to attenuate gonococcal colonization in mice. nih.govaai.orgresearchgate.netucsd.eduplos.org Studies in wild-type BALB/c mice infected with N. gonorrhoeae demonstrated that treatment with CMP-Leg5,7Ac2 reduced clearance times and infection burden compared to untreated mice. nih.govplos.org For example, in one study, the median clearance time was 6 days in mice treated with CMP-Leg5,7Ac2 compared to 10 days for untreated mice (P<0.0001). nih.gov
Furthermore, studies have been conducted in murine models with 'humanized' characteristics to better simulate human infection conditions. CMP-Leg5,7Ac2 was found to be efficacious against multidrug-resistant gonococci in mice with a 'humanized' sialome (Cmah-/- mice, which express only human-like Neu5Ac) or a 'humanized' complement system (FH/C4b-binding protein transgenic mice). nih.govaai.org The efficacy observed in Cmah-/- mice was similar to that seen in wild-type mice. researchgate.net CMP-Kdn and CMP-Leg5,7Ac2 administered intravaginally were reported to be equally efficacious in N. gonorrhoeae-colonized mice. nih.govaai.org
While murine models are commonly used, detailed information on the assessment of Cmp-nana's activity specifically in non-human primate models was not found in the provided search results.
Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings
Pharmacodynamic (PD) biomarkers are indicators of a drug's effect on its target and the body's response. cancer.govveedalifesciences.com In the preclinical evaluation of Cmp-nana analogs, pharmacodynamic outcomes are closely linked to their mechanism of action against pathogens like N. gonorrhoeae. The primary pharmacodynamic effect investigated is the reversal or prevention of pathogen immune evasion mechanisms mediated by sialylation.
One key pharmacodynamic endpoint in mouse models of gonococcal infection treated with CMP-nonulosonates is the reduction in bacterial burden and accelerated clearance time, which directly reflect the compound's efficacy in vivo. nih.govaai.orgresearchgate.netplos.org
Another crucial pharmacodynamic assessment involves examining the susceptibility of bacteria recovered from treated animals to host immune mechanisms, such as complement-mediated killing and killing by cationic antimicrobial peptides (CAMPs). nih.govaai.orgucsd.edu Studies have shown that bacteria recovered from mice treated with CMP-Leg5,7Ac2 became progressively more serum sensitive over time, indicating a pharmacodynamic effect on complement resistance. nih.gov Furthermore, research has identified that the efficacy of certain antigonococcal CMP-nonulosonates in mouse models requires cathelicidins (a type of CAMP), suggesting that susceptibility to these peptides is a critical pharmacodynamic factor. ucsd.edu The loss of efficacy of CMP-Leg5,7Ac2 and CMP-Kdn in Camp-/- mice strongly supports the role of cathelicidins in mediating the therapeutic effect of these compounds. ucsd.edu
These examples highlight how bacterial susceptibility to host immune factors serves as a pharmacodynamic biomarker reflecting the in vivo activity of Cmp-nana analogs in preclinical models.
Mechanisms of Cmp-nana Action in Animal Models (e.g., Immune Evasion in Pathogens)
The primary mechanism of action of Cmp-nana and its analogs in the context of bacterial infections, particularly with Neisseria gonorrhoeae, revolves around interfering with pathogen immune evasion strategies that utilize sialylation. N. gonorrhoeae scavenges host-derived CMP-N-acetylneuraminic acid (CMP-NANA) and uses its surface sialyltransferase (Lst) to cap its lipooligosaccharide (LOS) with sialic acid (Neu5Ac). nih.govplos.orgresearchgate.netnih.gov This sialylation is a key virulence mechanism that allows the bacteria to evade the host immune system. nih.govplos.orgresearchgate.netresearchgate.netaai.org
Sialylation of gonococcal LOS contributes to immune evasion through several mechanisms in animal models:
Complement Resistance: Sialylation enhances resistance to complement-mediated killing by recruiting factor H (FH), an inhibitor of the alternative complement pathway, and by limiting classical pathway activation. nih.govplos.orgresearchgate.netnih.govresearchgate.netaai.org
Resistance to Cationic Antimicrobial Peptides (CAMPs): LOS sialylation with Neu5Ac has been shown to confer resistance to human LL-37 and mouse mCRAMP cathelicidins in vitro. ucsd.edu
Interaction with Host Leukocytes: Sialylated LOS can engage inhibitory Siglecs on host leukocytes, dampening innate immune responses. nih.govaai.orgresearchgate.net
Inhibition of Neutrophil Interactions: Growth in CMP-NANA inhibits nonopsonic interactions of Opa+ gonococci with human neutrophils, reducing adherence and the stimulation of neutrophil chemiluminescence. nih.gov
CMP-nonulosonate analogs, structurally related to Cmp-nana, act by being utilized as alternative substrates by the bacterial Lst. nih.govaai.org Incorporation of these analogs into LOS results in modified glycans that fail to confer the same level of immune resistance as Neu5Ac-capped LOS. nih.govaai.orgnih.gov For example, incorporation of Leg5,7Ac2 or Neu5Ac9Az into gonococcal LOS resulted in bacteria remaining fully serum-sensitive. nih.govaai.orgnih.gov This suggests that the structural differences in the nonulosonate moiety, compared to Neu5Ac, are critical for the ability of the modified LOS to recruit immune regulators like factor H or resist CAMPs. nih.govucsd.eduplos.orgnih.gov Studies in mouse models have confirmed that the efficacy of CMP-nonulosonates is linked to their ability to prevent or reverse the sialylation-mediated immune evasion, particularly by restoring susceptibility to cathelicidins. ucsd.edu
In essence, the mechanism of action in animal models involves the therapeutic CMP-NulOs competing with host CMP-Neu5Ac for incorporation into bacterial LOS, leading to the display of non-native or modified sialic acids on the bacterial surface. These modifications disrupt the pathogen's ability to mimic host glycans and evade immune responses, thereby promoting bacterial clearance by the host immune system, notably through the action of cathelicidins. nih.govaai.orgucsd.edu
Pharmacokinetics and Metabolic Fate in Non Human Biological Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
The ADME characteristics of CMP-Neu5Ac in preclinical species are primarily understood through the lens of sialic acid metabolism. Absorption of free sialic acids, such as N-acetylneuraminic acid (Neu5Ac), from dietary sources has been observed in mammals, including studies in mice and rats. ucsd.eduwikipedia.org Once absorbed and taken into cells, these free sialic acids can be converted to this compound. ucsd.edu
Distribution of this compound occurs intracellularly, as it is synthesized in the nucleus and then transported to the Golgi apparatus, the primary site for its utilization in glycosylation. sigmaaldrich.comoup.commdpi.comwikipedia.orgresearchgate.netacs.orgnih.govsigmaaldrich.com The resulting sialoglycoconjugates are then distributed to various cellular compartments, including the cell surface, or are secreted. Tissues with high levels of sialylation, such as the brain, consequently exhibit high concentrations of sialic acids incorporated into glycoconjugates. wikipedia.orghmdb.ca
Metabolism of this compound predominantly involves its role as a donor substrate for sialyltransferases, enzymes that attach Neu5Ac residues to nascent glycoproteins and glycolipids. sigmaaldrich.comoup.commdpi.comsigmaaldrich.comontosight.aiontosight.ainih.goviucr.orgroche.commdpi.com In non-human mammals, a significant metabolic transformation of this compound is its hydroxylation to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc) catalyzed by the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH). ucsd.eduwikipedia.orgsigmaaldrich.commdpi.comsigmaaldrich.commdpi.comgoogle.comnih.govaacrjournals.orgnih.govresearchgate.netucsd.edumdpi.comfrontiersin.orgconicet.gov.arresearchgate.netucsd.edu This conversion is a key difference between most non-human mammals and humans, who have an inactivated CMAH gene. wikipedia.orgmdpi.comnih.govaacrjournals.orgnih.govucsd.edumdpi.comfrontiersin.org
Excretion of intact this compound is not a primary metabolic fate. Instead, the metabolic products of sialoglycoconjugate turnover, such as free sialic acids, or potentially unused precursors, may be subject to excretion. Studies in humans have shown that absorbed free Neu5Gc can be eliminated in urine, suggesting a potential route for sialic acid derivatives. wikipedia.org
In Vitro Metabolic Stability and Biotransformation
In vitro studies on the metabolic stability and biotransformation of this compound highlight its susceptibility to enzymatic reactions and environmental conditions. The most notable enzymatic biotransformation in non-human systems is the hydroxylation by CMAH, which converts this compound to CMP-Neu5Gc. ucsd.eduwikipedia.orgsigmaaldrich.commdpi.comsigmaaldrich.commdpi.comgoogle.comnih.govaacrjournals.orgnih.govresearchgate.netucsd.edumdpi.comfrontiersin.orgconicet.gov.arresearchgate.netucsd.edu This reaction occurs in the cytosol of non-human mammalian cells. mdpi.comucsd.edufrontiersin.org
This compound also serves as a substrate for a diverse family of sialyltransferases, which catalyze the formation of glycosidic linkages between Neu5Ac and acceptor glycans. sigmaaldrich.comoup.commdpi.comsigmaaldrich.comontosight.aiontosight.ainih.goviucr.orgroche.commdpi.com This is a fundamental biotransformation leading to the synthesis of complex sialoglycans.
Regarding chemical stability, this compound is generally considered stable under normal conditions but can undergo degradation in acidic or basic environments. ontosight.ai
Tissue Distribution and Clearance Mechanisms
Within cells, this compound is synthesized in the nucleus from Neu5Ac and CTP by the enzyme this compound synthetase. sigmaaldrich.commdpi.comwikipedia.orgacs.orgnih.govsigmaaldrich.com It is then transported into the lumen of the Golgi apparatus via a specific transporter (e.g., SLC35A1 in mammals) for use by sialyltransferases. oup.commdpi.comacs.orgnih.govru.nl This localized synthesis and transport mechanism dictates its intracellular distribution.
Following its incorporation into glycoconjugates, sialic acids are present on cell surfaces and in secreted molecules throughout various tissues. The distribution of sialoglycoconjugates is tissue-specific, with high concentrations of sialic acids found in the brain, where they are crucial components of gangliosides. wikipedia.orghmdb.ca
Clearance of this compound as an intact molecule is not a primary process. Its levels are regulated by the rate of its synthesis, its utilization by sialyltransferases, and the catabolism of the sialoglycoconjugates it helps form. Sialoglycoconjugates are eventually degraded, often in lysosomes by neuraminidases, releasing free sialic acids that can either be salvaged and recycled back into this compound synthesis or further catabolized. oup.comwikipedia.orgnih.govru.nl
Identification and Characterization of Cmp-nana Metabolites in Non-Human Systems
The primary metabolites directly derived from this compound in non-human mammalian systems are CMP-Neu5Gc and the sialoglycoconjugates formed through the action of sialyltransferases.
CMP-N-glycolylneuraminic acid (CMP-Neu5Gc): This is a key metabolite produced by the hydroxylation of this compound catalyzed by CMAH. ucsd.eduwikipedia.orgsigmaaldrich.commdpi.comsigmaaldrich.commdpi.comgoogle.comnih.govaacrjournals.orgnih.govresearchgate.netucsd.edumdpi.comfrontiersin.orgconicet.gov.arresearchgate.netucsd.edu CMP-Neu5Gc then serves as a donor substrate for the incorporation of Neu5Gc into glycans, similar to this compound. ucsd.edugoogle.comnih.govfrontiersin.org
Sialoglycoconjugates: The incorporation of Neu5Ac from this compound into glycoproteins and glycolipids results in the formation of a vast array of sialoglycoconjugates. These complex molecules are, in a sense, metabolites of this compound utilization. sigmaaldrich.comoup.commdpi.comsigmaaldrich.comontosight.aiontosight.ainih.goviucr.orgroche.commdpi.com
Cytidine (B196190) monophosphate (CMP): Upon the transfer of Neu5Ac to an acceptor glycan by sialyltransferase, CMP is released as a product. sigmaaldrich.comiucr.org
Further catabolism of sialoglycoconjugates releases free sialic acids (Neu5Ac and Neu5Gc), which can then be broken down into smaller molecules.
Enzymatic Pathways of Cmp-nana Catabolism
While this compound itself is primarily involved in anabolic pathways and the CMAH-catalyzed conversion, the catabolism relevant to sialic acid metabolism primarily acts on free sialic acids released from glycoconjugates.
The main catabolic pathway for free Neu5Ac involves the enzyme neuraminic acid pyruvate-lyase (also known as sialic acid aldolase). This enzyme cleaves Neu5Ac into N-acetylmannosamine (ManNAc) and pyruvate (B1213749). iucr.orgru.nl
ManNAc can then be further metabolized, for instance, converted to N-acetylglucosamine (GlcNAc) and enter the hexosamine biosynthesis pathway. ru.nl
Role of Cmp-nana in broader Metabolic Fluxes (e.g., Sialic Acid Metabolism)
This compound is a pivotal intermediate and the activated form of Neu5Ac within the broader sialic acid metabolic pathway. sigmaaldrich.comoup.commdpi.comwikipedia.orgresearchgate.netacs.orgnih.govsigmaaldrich.comontosight.aiontosight.ainih.goviucr.orgresearchgate.net Its synthesis by this compound synthetase is a critical regulatory step controlling the availability of activated sialic acid for glycosylation. sigmaaldrich.commdpi.comwikipedia.orgacs.orgsigmaaldrich.comontosight.aiontosight.aiiucr.orgru.nlresearchgate.net
In non-human mammals, the presence of functional CMAH introduces a branch point in the metabolic flux, allowing for the conversion of this compound to CMP-Neu5Gc. ucsd.eduwikipedia.orgsigmaaldrich.commdpi.comsigmaaldrich.commdpi.comgoogle.comnih.govaacrjournals.orgnih.govresearchgate.netucsd.edumdpi.comfrontiersin.orgconicet.gov.arresearchgate.netucsd.edu This conversion influences the types of sialic acids incorporated into glycans, leading to the presence of both Neu5Ac and Neu5Gc residues in non-human sialoglycoconjugates.
The synthesis of this compound is also linked to the hexosamine biosynthesis pathway, which provides precursors like UDP-N-acetylglucosamine that are ultimately converted to ManNAc, a precursor for Neu5Ac synthesis. oup.comresearchgate.netacs.orghmdb.canih.govcapes.gov.br This highlights how the metabolic flux through upstream pathways can impact the availability of this compound.
Computational Studies and Structure Activity Relationship Sar of Cmp Nana
Molecular Modeling and Docking Studies of Cmp-nana with Target Proteins
Molecular modeling and docking studies are employed to predict the binding orientation and affinity of Cmp-nana to its target proteins, such as sialyltransferases and CMP-sialic acid transporters. nih.govacs.org These studies help to identify key interaction sites within the protein binding pocket. nih.govnih.govpnas.orgbioexcel.euaclanthology.orgplos.org
Analysis of Binding Affinity and Interaction Sites
Docking simulations provide estimated binding affinities, often expressed as docking scores or binding energies, which indicate the strength of the interaction between Cmp-nana and the target protein. researchgate.net Analysis of the docking poses reveals the specific amino acid residues in the protein that interact with Cmp-nana through various forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.govpnas.orgbioexcel.euaclanthology.orgplos.org For instance, studies on CMP-N-acetylneuraminic acid synthetase (CMAS) have identified invariant arginine residues involved in binding to CMP-sialic acid. nih.gov Similarly, investigations into CMP-sialic acid transporters (CST) have highlighted residues involved in coordinating the phosphate (B84403) group and sialic acid moiety of CMP-sialic acid. acs.org The burial of hydrophobic surfaces, such as a methyl group, can significantly contribute to the free energy of ligand binding. plos.orgbiorxiv.org
Prediction of Cmp-nana Analog Behavior
Molecular modeling and docking can be used to predict how modifications to the Cmp-nana structure, creating analogs, might affect their binding to target proteins. nih.govbioexcel.eu By analyzing the predicted binding poses and affinities of different analogs, researchers can infer how structural changes influence the interaction with the protein and potentially predict their biological behavior, such as inhibitory activity or transport efficiency. This is a key aspect of structure-activity relationship (SAR) studies. sussex-research.comcore.ac.uk
Molecular Dynamics Simulations to Elucidate Cmp-nana Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of Cmp-nana interactions with target proteins in a simulated biological environment, accounting for flexibility and conformational changes over time. nih.govbioexcel.euaclanthology.orgplos.orgresearchgate.netrsc.org These simulations complement static docking studies by revealing the stability of the ligand-protein complex and the dynamic nature of the interactions. bioexcel.euaclanthology.orgplos.org
Dynamic Interactions in Biological Environments
MD simulations capture the dynamic interactions between Cmp-nana and the surrounding biological environment, including water molecules and ions, as well as the protein itself. bioexcel.euaclanthology.orgplos.org This provides a more realistic picture of the binding event compared to static models. Analysis of MD trajectories can track changes in hydrogen bonds, hydrophobic contacts, and other interactions over time, highlighting the most persistent and potentially important interactions for binding and function. researchgate.net For instance, MD simulations have been used to investigate the structural dynamics of sialidases and their interactions with substrates. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Cmp-nana Derivatives (Focused on Biological Activity)
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the structural properties of a series of compounds (Cmp-nana derivatives in this context) and their biological activity. roche.comnih.govsissa.it By correlating structural descriptors with measured biological activities, QSAR models can predict the activity of new, untested Cmp-nana derivatives and provide insights into the structural features that are important for activity. rsc.orgnih.gov
QSAR studies involve the selection of relevant molecular descriptors (e.g., electronic, steric, hydrophobic properties) and the application of statistical methods to build predictive models. nih.gov These models can be used to guide the design and synthesis of novel Cmp-nana derivatives with potentially improved biological activity. rsc.org For example, QSAR has been applied to predict the biological effects of various nanomaterials based on their structural properties. rsc.org While the provided snippets specifically mention QSAR in other contexts rsc.orgnih.govsissa.itethz.ch, the principles are applicable to Cmp-nana derivatives to understand how structural modifications influence their interaction with biological targets and resulting activity.
Advanced Analytical Methods for Cmp Nana Detection and Quantification
Development of High-Resolution Chromatographic and Spectrometric Methods for Cmp-nana in Biological Matrices (Non-Human)
High-resolution chromatographic and spectrometric techniques are indispensable tools for the identification and quantification of Cmp-nana and its metabolites in complex biological systems. These methods offer the necessary sensitivity and specificity for trace analysis in various matrices.
LC-MS/MS and GC-MS for Trace Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography coupled with mass spectrometry (GC-MS) are widely used for the trace analysis of Cmp-nana in biological samples. LC-MS/MS is particularly advantageous for analyzing polar and thermally labile compounds like Neu5Ac without requiring derivatization, offering high sensitivity and accuracy metabolomicsworkbench.org. GC-MS, while also sensitive, often requires derivatization of the hydroxyl groups of sialic acids to increase volatility nih.gov.
Sample preparation is a crucial step in both LC-MS/MS and GC-MS methods to isolate the analyte from the complex biological matrix and minimize interference. For the analysis of free sialic acids in serum, protein precipitation with acetonitrile (B52724) is a common approach metabolomicsworkbench.org. To determine conjugated sialic acids, a hydrolysis step, typically using acetic acid or trifluoroacetic acid at elevated temperatures, is necessary to release the bound sialic acids into their free form before extraction and analysis metabolomicsworkbench.orgresearchgate.netguidetopharmacology.org. Following hydrolysis, techniques like protein precipitation or solid-phase extraction are employed fishersci.canih.gov.
Chromatographic separation of Cmp-nana and related sialic acids can be achieved using various columns. Hydrophilic interaction chromatography (HILIC) is often utilized for retaining polar compounds like Neu5Ac metabolomicsworkbench.orgfishersci.ca. Reversed-phase chromatography has also been employed, particularly after derivatization news-medical.net. Detection is primarily performed using mass spectrometry, often in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode in LC-MS/MS to enhance specificity and sensitivity fishersci.canih.gov. GC-MS typically uses electron ionization (EI) or chemical ionization (CI) for fragmentation and detection.
These methods have been applied to analyze Cmp-nana in various non-human biological matrices, including mouse serum and tissues (liver, spleen, lungs, kidney), and animal serum (guinea pig, porcine, ovine) metabolomicsworkbench.orgguidetopharmacology.orguni.lu.
NMR Spectroscopy for Structural Elucidation of Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and two-dimensional techniques like COSY NMR, plays a significant role in the structural elucidation of Cmp-nana and its metabolites frontlinegenomics.com. NMR is a non-destructive technique that requires minimal sample pretreatment and provides detailed information about the chemical environment of protons within a molecule frontlinegenomics.com.
1H-NMR spectroscopy can identify N-acetylated metabolites by characteristic singlet resonances in a specific region of the spectrum (1.9–2.2 ppm) frontlinegenomics.com. COSY NMR experiments provide cross-peaks that reveal scalar couplings between protons, allowing for the identification of spin systems and the confirmation of molecular structure. This is particularly useful for distinguishing Cmp-nana from other N-acetylated compounds and for characterizing structural changes, such as the difference between free and bound Cmp-nana.
NMR spectroscopy has been used to study the anomeric configuration of Cmp-nana released by enzymatic action. It also aids in characterizing the binding epitopes of Cmp-nana derivatives in interactions with proteins, providing insights into molecular associations.
Bioanalytical Validation of Cmp-nana Assays in Preclinical Samples
Bioanalytical method validation is a critical process to ensure that analytical methods used for quantifying analytes in biological matrices are reliable, accurate, and reproducible for their intended purpose, particularly in supporting preclinical studies. For endogenous compounds like Cmp-nana, specific validation approaches are often adopted.
A "fit-for-purpose" validation approach is commonly used for biomarker bioanalysis in early phases of drug development fishersci.ca. This approach tailors the level of validation and acceptance criteria based on the study's objectives and the intended use of the assay data fishersci.ca.
Key parameters assessed during bioanalytical validation include accuracy, precision, linearity, limit of detection (LOD), and lower limit of quantification (LLOQ). Accuracy and precision are typically determined by analyzing quality control (QC) samples at different concentration levels. Linearity establishes the relationship between the analyte concentration and the instrument response over a defined range. The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision.
For quantifying endogenous compounds like Cmp-nana in matrices such as plasma or serum, the use of a surrogate matrix for preparing calibration standards is a common strategy to overcome interference from the authentic biological matrix fishersci.ca. For example, a surrogate matrix containing 5% bovine serum albumin (BSA) has been used for preparing calibration standards for Neu5Ac analysis in human plasma fishersci.ca. QC samples can be prepared in both the surrogate matrix and the authentic matrix to ensure method performance across different sample types fishersci.ca.
Validated LC-MS/MS methods for Cmp-nana in plasma have demonstrated good linearity and sensitivity. For instance, an LC-MS/MS method for Neu5Ac in human plasma showed a linear range and an LLOQ of 25.0 ng/mL fishersci.canih.gov. Recoveries in serum samples have been reported to be within acceptable ranges.
The validation process ensures that the developed analytical methods are suitable for quantifying Cmp-nana in preclinical samples, providing reliable data for pharmacokinetic, toxicokinetic, and pharmacodynamic studies.
Enzymatic and Fluorometric Detection Strategies
Enzymatic and fluorometric methods offer alternative or complementary approaches for the detection and quantification of Cmp-nana, often providing high sensitivity.
Enzymatic determination of Cmp-nana typically utilizes enzymes such as N-acetylneuraminic acid aldolase (B8822740) (also known as N-acetylneuraminate pyruvate-lyase). This enzyme catalyzes the reversible cleavage of Cmp-nana into N-acetyl-D-mannosamine and pyruvate (B1213749). The released pyruvate can then be quantified using coupled enzymatic reactions, often involving pyruvate oxidase, which ultimately leads to a detectable signal, such as a color change or fluorescence. These enzymatic assays can be used for the determination of free Cmp-nana and, after hydrolysis to release bound forms, for total Cmp-nana.
Fluorometric detection strategies often involve the derivatization of Cmp-nana with a fluorescent reagent. This derivatization step allows for highly sensitive detection using fluorescence detectors, typically coupled with HPLC (HPLC-FLD) news-medical.net. Common fluorescent labeling reagents for sialic acids include 1,2-diamino-4,5-methylenedioxybenzene (DMB) and 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DBD-ED) news-medical.net.
HPLC-FLD methods with DMB derivatization have been used for the determination of Cmp-nana in various biological sources and food matrices. These methods can achieve low detection limits news-medical.net. For example, a method using DBD-ED derivatization and HPLC-FD allowed for the simultaneous determination of Cmp-nana and its oxidized product with high specificity and sensitivity.
Broader Academic Implications and Future Research Trajectories for Cmp Nana
Unresolved Challenges and Persistent Research Questions in Cmp-nana Biology
Despite significant progress, several challenges and questions remain in the study of Cmp-nana. A primary obstacle is the inherent instability of Cmp-nana, which is prone to hydrolytic decomposition, complicating its synthesis, storage, and use in experimental settings. oup.comresearchgate.net This instability makes it difficult to maintain purity, which can impact the reliability of research findings. oup.com
Key research questions that continue to drive the field include:
Regulation of Intracellular Cmp-nana Levels: While the biosynthetic pathway is known, the precise mechanisms that regulate the intracellular concentration of Cmp-nana are not fully understood. For instance, the feedback inhibition of UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase by Cmp-nana is a known regulatory step, but the interplay with other metabolic pathways and cellular signals requires further investigation. acs.org
Compartmentalization and Transport: Cmp-nana is synthesized in the nucleus and then transported to the Golgi apparatus for use by sialyltransferases. oup.com The efficiency and regulation of its transport across the nuclear and Golgi membranes are critical for proper sialylation and remain areas of active investigation.
Substrate Specificity of Sialyltransferases: There are numerous sialyltransferase enzymes, each with specificities for the donor (Cmp-nana and its variants) and acceptor molecules. A comprehensive understanding of what governs this specificity for all known sialyltransferases is yet to be achieved. nih.gov
Role in Pathophysiology: Aberrant sialylation is a hallmark of various diseases, including cancer and neurological disorders. researchgate.netacs.org A persistent question is how alterations in Cmp-nana availability or metabolism directly contribute to the specific glycans displayed on diseased cells and the resulting pathological consequences.
Integration of Cmp-nana Research with Systems Biology and Glycomics
The study of Cmp-nana is increasingly being integrated into the broader fields of systems biology and glycomics. 47.251.13 Glycomics, which aims to characterize the complete set of glycans (the glycome) in an organism or cell, relies on understanding the supply of precursor molecules like Cmp-nana. 47.251.13mq.edu.au As the sole donor for sialylation, the availability of Cmp-nana is a critical factor influencing the final glycan structures.
Systems biology approaches seek to understand complex biological systems by integrating multiple data types, including genomics, proteomics, and metabolomics. mq.edu.au In this context, quantitative measurements of the Cmp-nana pool, combined with analyses of gene expression for sialyltransferases and other glycosylation-related enzymes, can provide a more holistic view of how cellular sialylation is regulated. genedata.com For example, studies combining next-generation sequencing with metabolic analysis have been used to identify how changes in gene expression can alter Cmp-nana metabolism and lead to unusual sialylation patterns on therapeutic proteins. genedata.com The integration of glycomics into systems biology is crucial for a comprehensive understanding of cellular function in health and disease. 47.251.13
Potential for Cmp-nana-Derived Tools in Biochemical Research
The unique role of Cmp-nana has led to the development of a variety of derived tools for biochemical research. These tools are invaluable for studying sialyltransferase activity, visualizing glycans, and probing the functional roles of sialylation. oup.comnih.gov
Cmp-nana Analogs: Synthetic analogs of Cmp-nana, where the sialic acid portion is modified, have been created to probe the substrate specificity of sialyltransferases and to introduce specific modifications onto glycans. nih.govoup.com These analogs can carry reporter tags such as fluorophores or bioorthogonal handles (e.g., azides or alkynes), which allow for subsequent detection and imaging. oup.com
Fluorescent Probes: Fluorescently labeled Cmp-nana mimetics have been developed as potent, cell-permeable probes. nih.gov These probes can be used in fluorescence polarization assays to study the binding and activity of sialyltransferases and to screen for inhibitors. nih.gov Their ability to enter cells also allows for the investigation of cellular sialylation processes in living systems. nih.gov
Inhibitors: The development of Cmp-nana analogs has also led to the creation of inhibitors of sialyltransferases. nih.gov By competitively binding to the enzyme's active site, these inhibitors can block the transfer of sialic acid, providing a way to study the consequences of reduced sialylation in various biological systems. nih.govnih.gov
| Tool Type | Description | Research Application |
| Cmp-nana Analogs | Synthetic versions of Cmp-nana with modified sialic acid moieties (e.g., with phenyl groups or reporter tags). nih.gov | Studying sialyltransferase substrate specificity; Enzymatic synthesis of modified sialosides and glycoproteins. nih.govoup.com |
| Fluorescent Probes | Cmp-nana mimetics attached to a fluorescent dye. nih.gov | Fluorescence polarization assays for sialyltransferase activity; Imaging cellular sialylation. nih.gov |
| Enzyme Inhibitors | Analogs that bind to but are not effectively transferred by sialyltransferases, blocking their activity. nih.govnih.gov | Investigating the functional roles of sialylation; Probing the catalytic mechanism of sialyltransferases. nih.govnih.gov |
Emerging Technologies and Methodologies for Cmp-nana Studies
Advances in analytical technology are continually improving the ability to study Cmp-nana and its role in biology. The structural complexity and often low abundance of sialic acids and their derivatives necessitate sensitive and specific detection methods. tandfonline.com
Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a robust method for the sensitive and quantitative analysis of Cmp-nana in biological samples like human leukocytes. nih.gov This technique allows for the precise measurement of intracellular levels of Cmp-nana and its precursors. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: In particular, 31P NMR has emerged as a powerful, non-destructive technique for monitoring the chemo-enzymatic synthesis of Cmp-nana and its analogs in real-time. oup.comnih.gov This method allows researchers to track the formation of the product and its degradation, enabling the optimization of synthesis protocols without the need for laborious purification steps. oup.comnih.gov
Chromatographic Techniques: High-performance liquid chromatography (HPLC) is essential for the separation and quantification of Cmp-nana from complex mixtures. tandfonline.com Hydrophilic interaction chromatography (HILIC) has proven particularly effective for retaining and separating highly polar molecules like Cmp-nana. nih.gov
Advanced Biosensors and Microfluidics: While still developing, biosensor-based methods and microfluidics offer the potential for high-throughput and sensitive analysis of sialic acids and their activated forms. tandfonline.com These technologies could provide faster and more cost-effective ways to study Cmp-nana in various biological contexts. tandfonline.com
Q & A
Q. How can CMP-NANA be reliably identified in complex biological mixtures?
Methodological Answer: Combine high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy. Use a DEAE-5PW HPLC column with 30 mM NaCl and 1 mM Tris/HCl (pH 6.5) for elution, monitoring absorbance at 210 nm. Confirm structural integrity via NMR, focusing on characteristic peaks for cytidine nucleotides and sialic acid moieties . For biological activity validation, pair this with RIF (resistance-inducing factor) assays at concentrations as low as 0.2 µM .
Q. What protocols ensure CMP-NANA stability during experiments?
Methodological Answer: Maintain neutral pH buffers (e.g., 10 mM citrate buffer) and avoid prolonged exposure to temperatures >37°C. Degradation occurs rapidly at pH ≤4.0 or after multiple freeze-thaw cycles. Pre-test stability using time-course HPLC analysis under experimental conditions . For long-term storage, lyophilize samples and store at -80°C in anhydrous conditions .
Q. Which controls are critical for sialylation assays involving CMP-NANA?
Methodological Answer: Include negative controls (e.g., CMP, UDP, or NANA at 100 µM) to confirm CMP-NANA-specific activity. Use competitive inhibition assays with M-CMP (methylated cytidine monophosphate) to distinguish sialyltransferase-dependent pathways. Monitor inhibition kinetics at varying CMP-NANA:M-CMP ratios (e.g., 1:1 to 1:10) .
Advanced Research Questions
Q. How do enzymatic interactions with CMP-NANA influence bacterial resistance mechanisms?
Methodological Answer: Investigate CMP-NANA hydrolysis kinetics and sialyltransferase activity in bacterial membranes. For Neisseria meningitidis, isolate membrane fractions using sucrose gradient centrifugation with EDTA to minimize cross-contamination. Measure hydrolysis enzyme kinetics (Km values) under varying pH (e.g., pH 6.5–9.0) and inhibitor conditions (e.g., UDP-GlcNAc or CTP). Compare with mammalian homologs to identify species-specific regulatory mechanisms .
Q. How to address contradictory data on CMP-NANA’s role in bacterial survival?
Methodological Answer: Conduct strain-specific analyses under controlled serum conditions. For example, in Neisseria gonorrhoeae, use infant rat serum supplemented with purified human factor H (fH) at 0–100 µg/ml. Compare survival rates of fHbp-deficient strains (e.g., Strain 4) with/without CMP-NANA. Replicate experiments across ≥3 independent trials to account for variability in complement system activation .
Q. What experimental designs elucidate CMP-NANA’s dual role in sialylation and complement evasion?
Methodological Answer: Employ luminescence-based serum bactericidal assays with incremental CMP-NANA concentrations (0–4 µg/ml). For Neisseria strains, correlate bacterial survival with Siglec-mediated neutrophil suppression using fluorescence indices (e.g., OpaD vs. OpaDA/st conditions). Pair this with HPLC-MS to quantify sialylated surface polysaccharides post-treatment .
Q. How to resolve discrepancies in CMP-NANA’s acid/thermal stability across studies?
Methodological Answer: Standardize degradation protocols: incubate samples at pH 4.0–6.5 (37°C, 1 hr) or 75°C (15–60 min). Quantify residual RIF activity via dose-response curves and compare with synthetic CMP-NANA controls. Use mixed-effects statistical models to account for batch variability in biological preparations .
Data Contradiction and Reproducibility
Q. Why do some studies report CMP-NANA enhancing bacterial killing, while others show increased survival?
Methodological Answer: Differences arise from bacterial strain-specific expression of complement regulators (e.g., fHbp) and host serum composition . For reproducible results, pre-screen bacterial isolates for fHbp gene presence and standardize serum sources (e.g., pooled human vs. infant rat serum). Include internal controls like anti-Pg-17 SBA to validate assay consistency .
Q. How to ensure reproducibility in CMP-NANA-dependent sialylation studies?
Methodological Answer: Document enzyme-to-substrate ratios , buffer ionic strength, and incubation times meticulously. For Pasteurella multocida sialyltransferases, use crystal structure data (PDB: 2WN7) to guide mutagenesis studies. Share raw HPLC/NMR chromatograms and RIF activity datasets in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
